molecular formula C13H13NO3 B5654038 N-(2-methoxyphenyl)-3-methyl-2-furamide

N-(2-methoxyphenyl)-3-methyl-2-furamide

Cat. No. B5654038
M. Wt: 231.25 g/mol
InChI Key: JENQCVPLERTMDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-3-methyl-2-furamide and related compounds often involves multi-step organic reactions. A study by Lindahl et al. (2006) detailed a palladium-catalysed cyclisation approach for synthesizing a furo[3,2-c]quinolin-4(5H)-one derivative, which is closely related to the furamide structure. This method emphasizes the role of catalysts, bases, and solvents in optimizing yields (Lindahl, Carroll, Quinn, & Ripper, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray diffraction and computational methods. Demir et al. (2015) employed X-ray single crystal diffraction and density functional theory (DFT) to analyze the structure of a novel benzamide derivative, providing insights into lattice constants and molecular geometry (Demir et al., 2015).

Chemical Reactions and Properties

Research on related compounds has explored various chemical reactions, including palladium-catalyzed coupling reactions and reactions with electrophilic and nucleophilic reagents. Murakami et al. (1998) discussed a palladium-catalyzed coupling reaction for synthesizing N-methoxy-N-methylamides, which could be relevant to the synthesis of this compound (Murakami, Hoshino, Ito, & Ito, 1998). Soliman and El-Sakka (2017) examined the reactions of a methoxyphenyl-furanone with various reagents, highlighting the diversity of chemical transformations possible for such structures (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties of furamide derivatives and methoxyphenyl compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. However, specific studies on the physical properties of this compound were not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic sites, are determined by the functional groups and overall molecular architecture. Studies on similar compounds, such as the work by Belova et al. (2017) on (4-methoxyphenyl)amine derivatives, provide insights into how substituents affect chemical behavior and reactivity (Belova et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-7-8-17-12(9)13(15)14-10-5-3-4-6-11(10)16-2/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQCVPLERTMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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